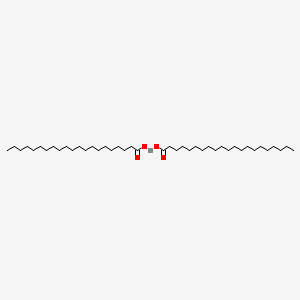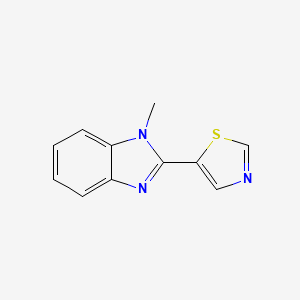
N-(2-(1H-imidazol-5-yl)ethyl)-6-aminonicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(1H-Imidazol-4-yl)ethyl)-6-aminonicotinamide is a compound that features both an imidazole ring and a nicotinamide moiety The imidazole ring is a five-membered heterocycle containing two nitrogen atoms, while the nicotinamide moiety is a derivative of nicotinic acid (vitamin B3)
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and heterocycles .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar catalytic processes. The choice of catalysts and reaction conditions can be optimized to maximize yield and purity while minimizing costs and environmental impact.
化学反应分析
Types of Reactions
N-(2-(1H-Imidazol-4-yl)ethyl)-6-aminonicotinamide can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The imidazole ring can participate in substitution reactions, where one of its hydrogen atoms is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include molecular oxygen for oxidation, hydrogen gas for reduction, and various electrophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are chosen based on the desired transformation and the stability of the compound .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can lead to the formation of imidazolones, while substitution reactions can yield a variety of substituted imidazole derivatives .
科学研究应用
N-(2-(1H-Imidazol-4-yl)ethyl)-6-aminonicotinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used to study enzyme mechanisms and protein-ligand interactions.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets, such as enzymes and receptors.
Industry: The compound can be used in the development of new materials and catalysts
作用机制
The mechanism of action of N-(2-(1H-Imidazol-4-yl)ethyl)-6-aminonicotinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can act as a ligand, binding to metal ions or active sites of enzymes, thereby modulating their activity. The nicotinamide moiety can participate in redox reactions, influencing cellular processes .
相似化合物的比较
Similar Compounds
Histidine: An amino acid with an imidazole side chain.
Nicotinamide: A form of vitamin B3 with a similar structure.
Imidazole: A simple heterocyclic compound with a five-membered ring containing two nitrogen atoms.
Uniqueness
N-(2-(1H-Imidazol-4-yl)ethyl)-6-aminonicotinamide is unique due to its combination of an imidazole ring and a nicotinamide moiety. This dual functionality allows it to participate in a wide range of chemical and biological processes, making it a versatile compound for research and industrial applications .
属性
CAS 编号 |
827587-99-5 |
|---|---|
分子式 |
C11H13N5O |
分子量 |
231.25 g/mol |
IUPAC 名称 |
6-amino-N-[2-(1H-imidazol-5-yl)ethyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C11H13N5O/c12-10-2-1-8(5-15-10)11(17)14-4-3-9-6-13-7-16-9/h1-2,5-7H,3-4H2,(H2,12,15)(H,13,16)(H,14,17) |
InChI 键 |
VFNHKPVVQUZYKS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC=C1C(=O)NCCC2=CN=CN2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-{[5-(1H-Imidazol-1-yl)pentyl]oxy}phenyl)pyridine-3-carboxamide](/img/structure/B12934255.png)


![Rel-(3R,4S)-4-(4-methoxyphenyl)-2-oxo-1-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B12934274.png)






![2-(tert-Butoxycarbonyl)-6-thia-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12934316.png)



